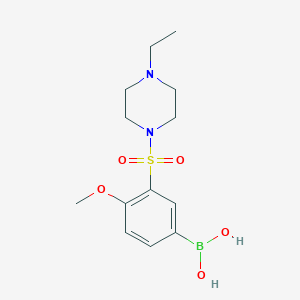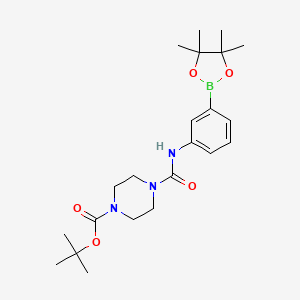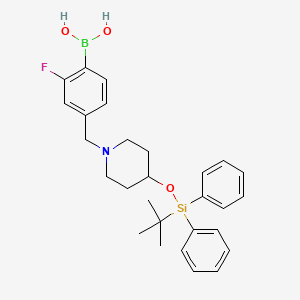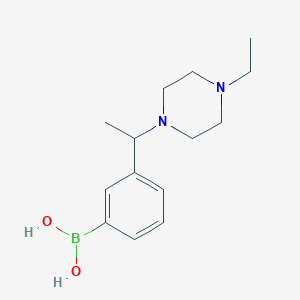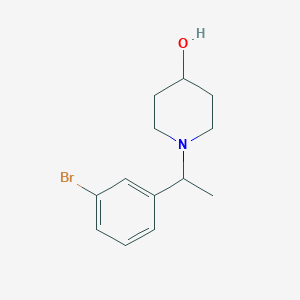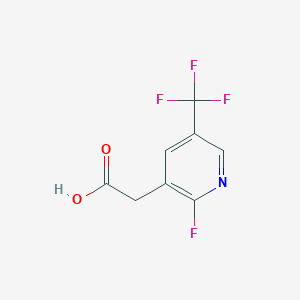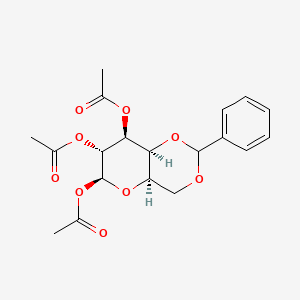
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose
Descripción general
Descripción
Synthesis Analysis
The title compound was prepared according to a standard protocol . The treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide was stirred for 5 hours . The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .Molecular Structure Analysis
The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction . It crystallizes in the monoclinic space group P21 with cell parameters of a = 5.691(3) Å, b = 7.770(2) Å, c = 22.503(7) Å, b = 93.58(5)°, V = 993.1(7) Å3 and Z = 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are as follows :Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Complex Molecules
This compound is pivotal in synthesizing a range of derivatives and complex molecules, demonstrating its versatility and utility in organic and carbohydrate chemistry. For example, Vogel et al. (2007) utilized a derivative of 1,2,3-Tri-O-acetyl-β-D-galactopyranose in the synthesis of cyanoethylidene derivatives, which were then employed as donors in glycosylation reactions, yielding disaccharides and highlighting the compound's role in synthesizing complex carbohydrates (Vogel et al., 2007). Similarly, Simelane et al. (2014) reported on the selective conversion of D-galactal into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans under specific catalysis, further illustrating the compound's utility in creating structurally diverse molecules (Simelane et al., 2014).
Glycosylation Reactions
The compound also plays a critical role in glycosylation reactions, a fundamental process in synthesizing glycoconjugates and oligosaccharides. For instance, research by Ohlsson and Magnusson (2000) demonstrated its use in efficiently synthesizing galabiosyl donors, crucial for generating galabiose-containing oligosaccharides, showcasing its importance in glycoscience (Ohlsson & Magnusson, 2000). Moreover, Moumé-Pymbock et al. (2013) investigated the influence of a 4,6-O-acetal on the reactivity of galactopyranosyl donors, verifying the disarming influence of the trans-gauche conformation of C5-C6 bonds, which is vital for understanding the mechanistic aspects of glycosylation reactions involving derivatives of this compound (Moumé-Pymbock et al., 2013).
Molecular Structure Studies
Studies on the molecular structure of derivatives of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-galactopyranose have provided insights into the physicochemical properties and the potential for further modifications. Brito-Arias et al. (2009) examined the crystal structure of a derivative, contributing to the understanding of its chemical behavior and interactions at the molecular level (Brito-Arias et al., 2009).
Mecanismo De Acción
Target of Action
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is a chemically synthesized derivative of galactose . Its primary targets are viral enzymes, specifically those associated with HIV and herpes simplex virus (HSV) .
Mode of Action
The distinct structure of this compound allows for targeted interactions with these viral enzymes . The compound’s modifications, including fluorination, glycosylation, and methylation, enhance its ability to interact with these targets .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in viral replication. By interacting with viral enzymes, the compound can disrupt these pathways and inhibit the replication of viruses such as HIV and HSV .
Pharmacokinetics
Its molecular weight (39437 g/mol) and chemical formula (C19H22O9) suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of viral replication. This can lead to a decrease in viral load and potentially slow the progression of viral diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2°C - 8°C
Direcciones Futuras
Propiedades
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-GKJUMJLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



